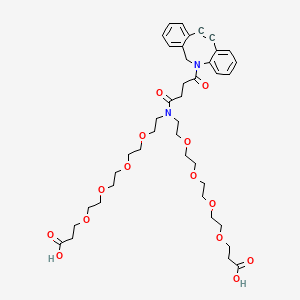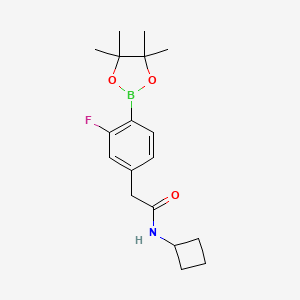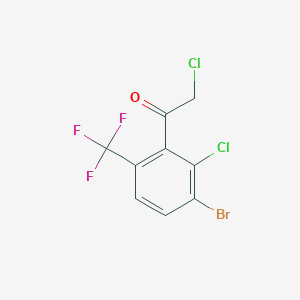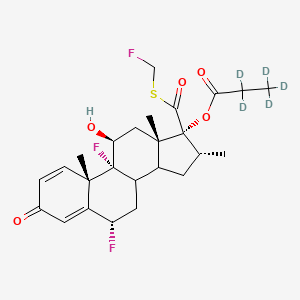
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di: is a complex organic compound that belongs to the class of steroids This compound is characterized by its unique structure, which includes multiple chiral centers and a carbothioic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di typically involves multiple steps, starting from simpler steroid precursors. The synthetic route often includes the following steps:
Formation of the Androsta-1,4-diene core: This step involves the cyclization of a suitable precursor to form the steroid backbone.
Introduction of the carbothioic acid group: This is achieved through a series of reactions, including oxidation and substitution, to introduce the sulfur-containing functional group.
Chiral center configuration: The stereochemistry of the compound is controlled through selective reactions and purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbothioic acid group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the steroid backbone to single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated steroids.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mecanismo De Acción
The mechanism of action of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Androsta-1,4-diene-3,17-dione: A related steroid with similar structural features but lacking the carbothioic acid group.
Testosterone: Another steroid with a different functional group arrangement, leading to distinct biological effects.
Dihydrotestosterone (DHT): A more potent androgen with a fully saturated steroid backbone.
Uniqueness: The presence of the carbothioic acid group in (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di sets it apart from other steroids. This functional group imparts unique chemical reactivity and potential biological activity, making the compound a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C25H31F3O5S |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15?,16?,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
Clave InChI |
WMWTYOKRWGGJOA-QXROTSAVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](CC2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


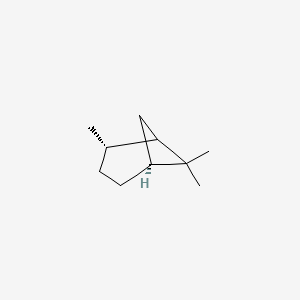
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
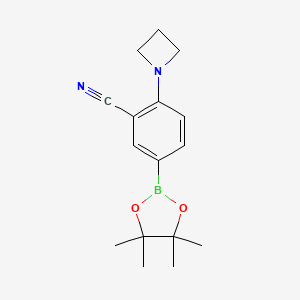
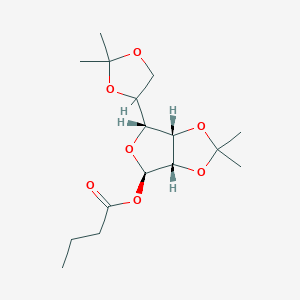

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)

![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
